N,N'-dicyclohexylethanimidamide
Description
N,N'-Dicyclohexylethanimidamide is an ethanimidamide derivative characterized by two cyclohexyl groups attached to the amidine nitrogen atoms. Its IUPAC name suggests a structure where the amidine backbone (CH$3$C(=NH)NH$2$) is modified with cyclohexyl substituents.
Properties
CAS No. |
57999-32-3 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
N,N'-dicyclohexylethanimidamide |
InChI |
InChI=1S/C14H26N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H,15,16) |
InChI Key |
RFWAAHAPVPVWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Nitrile-Amine Condensation with Acid Catalysis
Reagents :
- Acetonitrile (or ethyl nitrile)
- Cyclohexylamine
- Hydrochloric acid (HCl) or Lewis acid catalyst (e.g., AlCl3)
Procedure :
- Cyclohexylamine is added dropwise to acetonitrile under inert atmosphere.
- HCl gas is bubbled through the mixture to protonate the nitrile, forming an imino chloride intermediate.
- A second equivalent of cyclohexylamine reacts with the intermediate, yielding the amidine hydrochloride salt.
- Neutralization with aqueous NaOH liberates the free amidine.
Mechanistic Insight :
$$
\text{RCN} + \text{HCl} \rightarrow \text{RC(Cl)=NH} \xrightarrow{\text{R'NH}_2} \text{RC(NHR')=NH} \xrightarrow{\text{Base}} \text{RC(=NH)NHR'}
$$
This method mirrors the synthesis of benzamidines but requires stringent moisture control to avoid hydrolysis.
Palladium-Catalyzed Coupling for Asymmetric Substitution
Reagents :
- Ethyl isocyanide
- Cyclohexylamine
- Palladium acetate (Pd(OAc)₂)
- Oxygen (O₂)
Procedure :
- Cyclohexylamine and ethyl isocyanide are combined in toluene.
- Pd(OAc)₂ and O₂ are introduced to facilitate oxidative coupling.
- The reaction proceeds at 50–80°C for 12–24 hours, forming the desired amidine.
Optimization Notes :
- Yields improve with excess cyclohexylamine (2:1 molar ratio to isocyanide).
- Oxygen acts as a terminal oxidant, regenerating the palladium catalyst.
Challenges and Side Reactions
Hydrolytic Instability
Amidines are prone to hydrolysis in aqueous media, forming carboxylic acids and amines:
$$
\text{RC(=NH)NHR'} + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}2 + \text{NH}_3
$$
Mitigation Strategies :
Steric Hindrance
Bulky cyclohexyl groups impede nucleophilic attack, necessitating elevated temperatures or prolonged reaction times. Catalytic additives like boron trifluoride etherate (BF₃·OEt₂) enhance electrophilicity at the nitrile carbon.
Industrial-Scale Considerations
Catalytic Decarboxylation of Ureas
Adapting methods from carbodiimide synthesis, dicyclohexylurea can undergo decarboxylation with phosphine oxides:
$$
(\text{C}6\text{H}{11}\text{NH})2\text{CO} \xrightarrow{\text{OP(MeNCH}2\text{CH}2)3\text{N}} (\text{C}6\text{H}{11}\text{N})2\text{C} + \text{CO}2
$$
While this produces dicyclohexylcarbodiimide (DCC), analogous decarboxylation of substituted ureas could yield ethanimidamides.
Phase-Transfer Catalysis (PTC)
A patent-derived approach for maleimides suggests PTC applicability:
- React cyclohexylamine with ethyl chloroimino ether in toluene.
- Use benzyl triethylammonium chloride to shuttle ions between aqueous and organic phases.
- Isolate the product via filtration after crystallization.
Analytical Characterization
Key Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-dicyclohexylethanimidamide can undergo oxidation reactions, forming various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclohexylethanimidamide oxide, while reduction may produce N,N’-dicyclohexylethanimidamide hydride.
Scientific Research Applications
Chemistry: N,N’-dicyclohexylethanimidamide is widely used as a reagent in organic synthesis, particularly in the formation of amides, peptides, and esters .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N,N’-dicyclohexylethanimidamide involves its interaction with various molecular targets, including enzymes and proteins. It can form stable complexes with these targets, thereby modulating their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of ethanimidamide derivatives:
Key Observations:
Substituent Effects: Cyclohexyl vs. Electron-Withdrawing Groups (Cyanophenyl): The cyano group in (E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide increases electrophilicity at the amidine nitrogen, enhancing reactivity in condensation reactions .
Molecular Weight and Applications: Lower molecular weight analogs (e.g., 187.24 g/mol for the cyanophenyl derivative) may favor applications in drug synthesis due to better bioavailability. Hydrochloride salts (e.g., 2-Naphthaleneethanimidamide hydrochloride) improve crystallinity and stability, making them preferable in industrial processes .
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